molecular formula C8H12O3 B8205688 (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

Cat. No.: B8205688
M. Wt: 156.18 g/mol
InChI Key: AFMOHMOJSKDNQE-UHFFFAOYSA-N
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Description

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a chemical compound with the molecular formula C8H12O3. It is characterized by a bicyclic structure containing an oxygen atom, which imparts unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate typically involves the reaction of (2-Oxabicyclo[2.1.1]hexan-1-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The reaction proceeds as follows:

(2Oxabicyclo[2.1.1]hexan1yl)methanol+Acetic Anhydride(2Oxabicyclo[2.1.1]hexan1yl)methyl acetate+Acetic Acid(2-Oxabicyclo[2.1.1]hexan-1-yl)methanol + Acetic\ Anhydride \rightarrow (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl\ acetate + Acetic\ Acid (2−Oxabicyclo[2.1.1]hexan−1−yl)methanol+Acetic Anhydride→(2−Oxabicyclo[2.1.1]hexan−1−yl)methyl acetate+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: (2-Oxabicyclo[2.1.1]hexan-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid): Similar bicyclic structure but with a carboxylic acid group.

    (1-Iodomethyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile): Contains an iodomethyl and a carbonitrile group.

    (1-Aminomethyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile): Contains an aminomethyl and a carbonitrile group.

Uniqueness

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is unique due to its acetate functional group, which imparts distinct reactivity and potential applications in various fields. Its bicyclic structure also contributes to its unique chemical and biological properties.

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)10-5-8-2-7(3-8)4-11-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMOHMOJSKDNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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